benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-28-26-20(25-27-28)19-10-7-15(12-23-19)17-9-8-16(11-18(17)22)24-21(29)30-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBJIBYBOVNDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Reagents
The procedure from Cai et al. involves the following components:
| Component | Quantity | Role |
|---|---|---|
| Compound 2 | 120 g (0.5 mol) | Fluorophenyl boronic ester |
| Potassium acetate | 145 g (0.5 mol) | Base |
| Pd(dppf)Cl₂·CH₂Cl₂ | 20 g (25 mmol) | Catalyst |
| 1,4-Dioxane | 3 L | Solvent |
| Compound 4 | 146 g (0.45 mol) | Tetrazole-pyridine derivative |
| Potassium carbonate | 173 g (1.2 mol) | Base |
Coupling Reaction Protocol
-
Initial Mixture : Compound 2, potassium acetate, and Pd(dppf)Cl₂·CH₂Cl₂ are combined in 1,4-dioxane under nitrogen.
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Heating Phase : The mixture is heated to 80°C for 3 hours, monitored by LCMS to confirm conversion to intermediate Compound 3.
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Tetrazole Integration : Compound 4 and potassium carbonate are added, followed by water (1 L). The reaction continues at 80°C for 12 hours under nitrogen.
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Work-Up :
Critical Reaction Parameters
Temperature and Atmosphere
Catalytic System
Solvent Selection
-
1,4-Dioxane : Chosen for its high boiling point (101°C) and compatibility with aqueous bases during work-up.
Purification and Characterization
Isolation Steps
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, converting them into amines or dihydropyridine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amines, dihydropyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorinated phenyl ring and tetrazole moiety make it a useful probe in binding studies and drug design.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl ring and tetrazole moiety can form strong hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
- CAS No.: 1220910-89-3
- Molecular Formula : C₂₁H₁₇FN₆O₂
- Molecular Weight : 404.40 g/mol
- Structure : Features a fluorophenyl group linked to a pyridinyl-tetrazole moiety, with a benzyl carbamate substituent .
Applications: Primarily used in life sciences research, particularly as a precursor or intermediate in pharmaceutical synthesis. Notably, it is structurally related to Tedizolid phosphate, a clinically approved antibiotic for skin infections .
Physical Properties :
- Storage : Requires storage at 2–8°C in a dry, sealed container to maintain stability .
- Hazards : Classified under UN 1325 (flammable solid), with hazard codes H315 (skin irritation), H319 (eye irritation), and H228 (flammable) .
Structural Analogs and Derivatives
The compound’s unique fluorophenyl-tetrazole-pyridine scaffold distinguishes it from related molecules. Below is a comparative analysis:
Key Comparisons
Functional Group Impact: The benzyl carbamate group in the target compound contrasts with Tedizolid’s oxazolidinone-phosphate ester. While both share the fluorophenyl-tetrazole-pyridine core, Tedizolid’s phosphate enhances water solubility and bioavailability, making it suitable for clinical use. The carbamate in the parent compound likely serves as a protective group for synthetic modifications . Compared to 5-Bromo-2-(2-methyltetrazol-5-yl)-pyridine, the absence of bromine and presence of fluorophenyl-carbamate in the target compound reduces electrophilic reactivity, favoring stability in biological systems .
Synthetic Utility :
- The target compound is synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reactions using boronic acids), similar to intermediates like (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one .
- In contrast, triazole/oxadiazole analogs (e.g., from –2) rely on nucleophilic substitutions with hydrazine, highlighting divergent synthetic pathways for nitrogen-rich heterocycles .
Biological Relevance: The tetrazole ring (a bioisostere for carboxylic acids) in the target compound enhances metabolic stability compared to carboxylate-containing analogs. This feature is shared with Tedizolid but differs from oxadiazole derivatives, which may exhibit varied pharmacokinetics . Fluorine substitution on the phenyl ring improves membrane permeability and resistance to oxidative metabolism, a trait shared with fluorinated oxazolidinones like Linezolid .
Research Findings
- However, the carbamate group may limit efficacy compared to the phosphate prodrug .
- Synthetic Versatility : The compound’s modular structure enables derivatization at the carbamate or tetrazole positions, as demonstrated in –8 for C–H functionalization .
- Safety Profile : Its flammability and irritation hazards (H315/H319) contrast with Tedizolid’s clinical safety, underscoring the need for structural optimization in drug development .
Biological Activity
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 404.405 g/mol. The compound features a complex structure that includes a fluorinated phenyl group, a pyridine ring, and a tetrazole moiety, which are known to influence its biological properties.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The tetrazole ring is particularly notable for its ability to mimic carboxylic acids, allowing it to interact with enzymes and receptors in ways that can modulate biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression.
- Modulation of Receptor Activity : It may act as a partial agonist at certain receptors, influencing cellular signaling pathways related to inflammation and immune response.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Topoisomerase II Inhibition :
- A study demonstrated that this compound effectively inhibits topoisomerase II, leading to reduced cell viability in various cancer cell lines. This suggests its potential as a chemotherapeutic agent.
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Neuroprotective Effects :
- In preclinical models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This activity was linked to its ability to modulate signaling pathways involved in apoptosis.
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Anti-inflammatory Action :
- Research indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.
Q & A
Q. What is the proposed mechanism of action of this compound in antibacterial activity?
The compound is structurally related to oxazolidinone antibiotics (e.g., Tedizolid) and likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex required for translation. Key structural features, such as the oxazolidinone ring and fluorinated phenyl group, enhance target affinity and reduce susceptibility to resistance mechanisms like rRNA mutations (e.g., G2576T in Staphylococcus aureus) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (404.40 g/mol, CHFNO), nuclear magnetic resonance (NMR) for stereochemical validation, and HPLC with UV detection (≥97% purity). Stability under storage conditions (2–8°C, dry) should be monitored via accelerated degradation studies .
Q. How should researchers handle and store this compound to ensure stability?
Store in sealed, light-protected containers at 2–8°C with desiccants to prevent hydrolysis. For transport, use dry ice for long-term stability. Avoid repeated freeze-thaw cycles, as the carbamate group may degrade under moisture or elevated temperatures .
Q. What synthetic intermediates are critical in its preparation?
Key intermediates include (R)-5-(chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one, a precursor in Tedizolid synthesis. The tetrazole-pyridine moiety is typically introduced via Suzuki-Miyaura coupling, followed by carbamate formation using benzyl chloroformate .
Advanced Research Questions
Q. How do structural modifications to the tetrazole ring influence efficacy against resistant strains?
The 2-methyltetrazole group enhances metabolic stability and reduces enzymatic degradation compared to older oxazolidinones. Substituting the methyl group with bulkier alkyl chains (e.g., ethyl or isopropyl) may improve binding to mutated ribosomes but could reduce solubility. Computational docking studies suggest the tetrazole’s nitrogen atoms form hydrogen bonds with 23S rRNA .
Q. What in vitro assays validate ribosomal binding affinity?
Use cell-free translation assays with E. coli or S. aureus ribosomes to measure inhibition of N-formylmethionyl-tRNA incorporation. Competitive binding assays with radiolabeled linezolid can quantify displacement efficiency. Minimum inhibitory concentration (MIC) testing against gram-positive pathogens (e.g., MRSA) provides complementary data .
Q. How do mutations in bacterial rRNA (e.g., G2576T) affect inhibitory activity?
The fluorine atom at the 3-position of the phenyl ring mitigates resistance by increasing van der Waals interactions with conserved rRNA regions. Compared to linezolid, this compound shows a 4–8-fold lower MIC against G2576T mutants due to reduced steric hindrance from the tetrazole-pyridine substituent .
Q. What computational methods model its interaction with the 50S ribosomal subunit?
Density functional theory (DFT) optimizes the compound’s conformation, while molecular dynamics (MD) simulations predict binding stability. Docking into the S. aureus 50S subunit (PDB: 4WFA) identifies critical residues (e.g., A2451, U2506) for hydrogen bonding and π-stacking .
Q. How does the fluorine substituent impact pharmacokinetics?
Fluorine enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration. It also reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. In vivo studies in rodents show a 60% oral bioavailability, with peak plasma concentrations at 2–4 hours .
Q. What in vivo models assess efficacy against deep-seated infections?
Use murine thigh infection models with neutropenic mice inoculated with linezolid-resistant S. aureus. Dose-response studies (10–50 mg/kg, BID) evaluate bacterial load reduction in tissues. Pharmacokinetic/pharmacodynamic (PK/PD) analysis correlates free drug AUC/MIC ratios with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
